CID 170917371
Description
This absence of information highlights a critical gap in accessible literature, as none of the referenced sources explicitly describe CID 170917371. For context, similar compounds (e.g., CAS 1701-57-1 and CAS 1046861-20-4) are characterized by molecular weights ranging from 147.22 to 235.27 g/mol, with heterocyclic or aromatic frameworks and moderate solubility profiles .
Properties
Molecular Formula |
C42H80NNaO11P |
|---|---|
Molecular Weight |
829.0 g/mol |
InChI |
InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/t38-;/m1./s1 |
InChI Key |
VWAGQRHXVQTLLP-XVYLPRMCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 170917371 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, certain compounds may require specific catalysts, solvents, and temperature conditions to achieve the desired chemical transformation .
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This often involves optimizing reaction conditions, using industrial-grade equipment, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
CID 170917371 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 170917371 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 170917371 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 170917371 lacks explicit data, a comparative framework can be constructed using analogous compounds from the evidence. Below is a hypothetical analysis based on structurally related molecules (Table 1):
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Observations
Structural Similarity :
- CAS 1701-57-1 (PubChem CID 576503) contains a nitrogen-based heterocyclic core, while CAS 1046861-20-4 (PubChem CID 53216313) includes a boron-containing aromatic system. These structural differences influence reactivity and applications. For example, boronated compounds often exhibit unique electronic properties for catalytic or medicinal uses .
- Hypothetically, this compound may share functional groups (e.g., amines, halogens) with these analogs, but this remains speculative without experimental data.
Physicochemical Properties :
- Lipophilicity : Both reference compounds have Log P values between 2.15–2.65, suggesting moderate hydrophobicity suitable for drug-like molecules .
- Solubility : Low aqueous solubility (~0.2–0.3 mg/mL) in these analogs implies formulation challenges, necessitating prodrug strategies or solubilizing excipients .
Synthetic Accessibility :
- CAS 1046861-20-4 has a synthetic accessibility score of 2.07, indicating a straightforward synthesis pathway involving palladium-catalyzed cross-coupling reactions . If this compound shares similar complexity, its synthesis might require specialized catalysts or multi-step protocols.
Research Findings and Gaps
Experimental Data: No spectral (NMR, MS), crystallographic, or biological data for this compound are documented in the evidence. This contrasts with compounds like CAS 1701-57-1, where LC-ESI-MS and collision-induced dissociation (CID) techniques were used for structural elucidation .
Potential Applications: Based on analogs, this compound could theoretically be explored in medicinal chemistry (e.g., enzyme inhibition) or materials science. For instance, CAS 1701-57-1’s indole derivatives are known for CNS activity .
Methodological Recommendations :
- Future studies should prioritize:
Q & A
Q. Advanced
Systematic Review : Map discrepancies in prior studies (e.g., conflicting reactivity reports) using tools like PRISMA.
Controlled Replication : Isolate variables (e.g., pH, catalysts) from original studies and test under standardized conditions.
Sensitivity Analysis : Quantify how minor procedural differences (e.g., stirring time) impact outcomes.
Example workflow:
| Step | Action | Citation |
|---|---|---|
| 1 | Identify conflicting studies via Scopus/Web of Science | |
| 2 | Replicate experiments with strict protocol adherence | |
| 3 | Apply statistical models (ANOVA, Bayesian inference) |
How do I conduct a rigorous literature review for this compound?
Q. Basic
- Primary Sources : Use PubMed, Reaxys, and CAS SciFinder to locate peer-reviewed studies.
- Quality Assessment : Discard non-peer-reviewed or poorly documented data (e.g., commercial sites like BenchChem) .
- Gap Analysis : Tabulate unresolved questions (e.g., "Does this compound exhibit enantiomer-specific effects?").
How can I ensure reproducibility when synthesizing this compound?
Q. Advanced
- Protocol Detailing : Include step-by-step video protocols in supplementary materials .
- Batch Testing : Synthesize multiple batches under identical conditions and compare yields/purity via ANOVA.
- Peer Validation : Collaborate with independent labs to verify results .
What strategies integrate computational and experimental data for this compound?
Q. Advanced
Molecular Dynamics Simulations : Predict interactions (e.g., protein binding) and validate via in vitro assays.
Chemometrics : Use PCA or PLS regression to correlate spectral data with functional properties.
Machine Learning : Train models on existing datasets to predict synthesis outcomes .
What ethical considerations apply to human subject research involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
